molecular formula C10H11IN2 B2984085 1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine CAS No. 1315366-01-8

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B2984085
CAS No.: 1315366-01-8
M. Wt: 286.116
InChI Key: GOSUUTYATJONBK-UHFFFAOYSA-N
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Description

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of an iodine atom at the first position and a propan-2-yl group at the third position of the imidazo[1,5-a]pyridine ring.

Preparation Methods

The synthesis of 1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by iodination. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent, such as oxone, under ultrasonic irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, oxone, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable building block in the synthesis of more complex molecules. Ongoing research continues to explore its full potential in fields such as medicinal chemistry, materials science, and beyond.

Properties

IUPAC Name

1-iodo-3-propan-2-ylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSUUTYATJONBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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